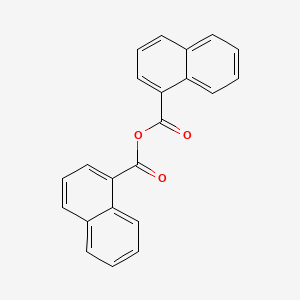

1-Naphthoic anhydride

Description

Contextual Overview of Aromatic Anhydrides in Organic Synthesis

Aromatic anhydrides are a class of reactive organic compounds derived from aromatic carboxylic acids. tcichemicals.com They are characterized by the presence of two acyl groups linked by an oxygen atom, with at least one of the acyl groups being attached to an aromatic ring. researchgate.net While generally less reactive than their aliphatic counterparts, this modulated reactivity makes them valuable reagents in organic synthesis, allowing for more selective chemical transformations. tcichemicals.com

In contemporary chemical research, aromatic anhydrides are utilized in a variety of reactions. They are frequently employed as acylating agents for alcohols and amines, a process that can be catalyzed by Lewis acids or nucleophilic catalysts. tcichemicals.commdpi.com The "substituted benzoic anhydride (B1165640) method," for example, is effective for preparing molecules with acid-resistant groups. tcichemicals.com Aromatic anhydrides also participate in more complex transformations, such as the Heck reaction, where they can act as arylation agents to form carbon-carbon bonds. researchgate.net Their utility extends to the synthesis of polymers and other functional materials. researchgate.netcymitquimica.com The reactivity and applications of aromatic anhydrides can be fine-tuned by the introduction of various substituents onto the aromatic ring. tcichemicals.com

Research Significance and Scope of 1-Naphthoic Anhydride

This compound, a specific type of aromatic anhydride derived from 1-naphthoic acid, holds considerable significance in several areas of chemical research. Its unique structure, featuring a naphthalene (B1677914) core, imparts distinct chemical and physical properties that are leveraged in the synthesis of a wide range of organic molecules.

The compound serves as a critical intermediate in the production of pharmaceuticals, herbicides, and metal complexes. For instance, it is a precursor in the synthesis of naphthalimide analogues which have shown potential as anticancer agents. cymitquimica.com Research has also explored its use in developing kinase inhibitors. In materials science, this compound and its derivatives are used in the creation of polymers with enhanced thermal and mechanical properties. actylis.com The naphthalene unit within its structure can contribute to the development of dyes and pigments with specific color and stability characteristics.

Furthermore, this compound is a valuable tool in fundamental organic synthesis research. It participates in reactions such as decarbonylative alkynylation, where it acts as an efficient electrophile. The study of its reactions helps to elucidate mechanistic pathways and develop new synthetic methodologies. The synthesis of multisubstituted 1-naphthoic acids, which can be derived from the anhydride, opens avenues for creating diverse polycyclic molecules. acs.orgresearchgate.net

Detailed research findings have elucidated the synthesis and reactivity of this compound. It is typically synthesized via the dehydration or condensation of 1-naphthoic acid. The structure is confirmed through spectroscopic methods like ¹H and ¹³C NMR. Its reactivity is centered around the anhydride functional group, which readily undergoes nucleophilic attack at the carbonyl carbon.

Properties of this compound and Related Compounds

| Property | This compound | 1,8-Naphthalic Anhydride | 4-Nitro-1,8-naphthalic anhydride |

| Molecular Formula | C22H14O3 | C12H6O3 | C12H5NO5 |

| Molecular Weight | 342.34 g/mol | 198.17 g/mol | 243.17 g/mol |

| Appearance | White solid | White to light yellow crystalline solid | Yellow crystalline solid |

| Melting Point | 143–145°C | 269 °C | 226-229 °C |

| CAS Number | 64985-86-0 | 81-84-5 | 6642-29-1 |

Note: Data sourced from multiple references. cymitquimica.comsigmaaldrich.comlookchem.com

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalene-1-carbonyl naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O3/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVCTYDTPSKPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983544 | |

| Record name | Naphthalene-1-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64985-86-0 | |

| Record name | 1-Naphthoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1-carbonyl naphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Naphthoic Anhydride

Strategies for 1-Naphthoic Acid Precursor Synthesis

The generation of high-purity 1-naphthoic acid is the foundational step for producing 1-naphthoic anhydride (B1165640). Various methodologies have been developed, ranging from classic organometallic routes to more modern, sustainable approaches.

A well-established and reliable method for the synthesis of 1-naphthoic acid involves the use of a Grignard reagent. wikipedia.orgorgsyn.org This approach typically starts from 1-bromonaphthalene (B1665260), which is converted into the corresponding organomagnesium compound, 1-naphthylmagnesium bromide. orgsyn.orgwikipedia.org

The synthesis proceeds in two main steps:

Formation of the Grignard Reagent : 1-bromonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent. A crystal of iodine is often added to initiate the reaction. orgsyn.org

Carboxylation : The resulting 1-naphthylmagnesium bromide is then carboxylated by reacting it with carbon dioxide (either solid or gaseous). orgsyn.orggoogle.com The reaction mixture is carefully maintained at a low temperature (e.g., -7°C to -2°C) during the addition of CO2 to control the reaction's exothermicity. orgsyn.org Subsequent acidification of the reaction mixture yields the final product, 1-naphthoic acid. orgsyn.org

This method is highly effective, with reported yields of the purified acid reaching 68–70%. orgsyn.org An alternative organometallic approach involves the reaction of 1-bromonaphthalene with butyl lithium, followed by the addition of solid carbon dioxide, which can achieve yields of up to 91%. google.com

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | 1-Bromonaphthalene |

| Reagents | Magnesium turnings, Carbon dioxide |

| Solvent | Anhydrous ether, Dry benzene |

| Reaction Temperature | -7°C to -2°C for carboxylation |

| Yield | 68–70% |

Oxidative carbonylation represents an alternative pathway that allows for the direct carbonylative C-H bond activation of aromatic compounds. researchgate.net Research into the liquid-phase oxidative carbonylation of naphthalene (B1677914) has been explored to develop new methods for producing naphthalenecarboxylic acids. researchgate.net

In this approach, naphthalene is reacted with carbon monoxide and an oxidant in the presence of a catalyst. Palladium-based catalytic systems, such as palladium(II) acetate (B1210297) (Pd(OAc)2), are commonly employed. researchgate.net For instance, the carboxylation of 1-bromonaphthalene with carbon dioxide can be achieved using a palladium catalyst in conjunction with diethylzinc, resulting in a 72% yield of 1-naphthalene carboxylic acid. google.com Another study reports obtaining 1-naphthoic acid from 1-bromonaphthalene with a 67% yield using catalysts based on molybdenum and palladium. google.com These methods provide a direct route to the carboxylic acid, often under milder conditions than traditional oxidation methods. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign syntheses of 1-naphthoic acid. nih.gov A notable sustainable approach involves the direct carboxylation of naphthalene using carbon dioxide, which serves as a renewable C1 feedstock. google.com

This method utilizes naphthalene as the basic raw material and a Lewis acid (such as aluminum chloride, iron(III) chloride, or boron trifluoride) as a catalyst. google.com The reaction is carried out by introducing carbon dioxide into a solution of naphthalene and the catalyst in an organic solvent under specific temperature and pressure conditions. google.com This process offers several advantages over traditional methods, such as the oxidation of 1-methylnaphthalene (B46632), which often requires harsh conditions and heavy metal catalysts that pose environmental risks. google.com The direct carboxylation route boasts a 100% atom utilization rate, representing the highest level of atom economy and avoiding environmental pollution. google.com

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reaction | Multi-step process involving organomagnesium intermediate. orgsyn.org | High yields, well-established. orgsyn.orggoogle.com | Requires anhydrous conditions, multi-step. |

| Oxidative Carbonylation | Direct C-H activation using CO and an oxidant, often with a Pd catalyst. researchgate.net | Direct conversion, potentially milder conditions. researchgate.net | May require pressure, catalyst cost. google.com |

| Direct Carboxylation | Lewis acid-catalyzed reaction of naphthalene with CO2. google.com | High atom economy, environmentally friendly, uses CO2 as a resource. google.com | May require specific pressure and temperature control. google.com |

Direct Anhydride Formation from 1-Naphthoic Acid

Once 1-naphthoic acid is obtained, the final step is its conversion into 1-naphthoic anhydride. This is typically a dehydration or condensation reaction where two molecules of the carboxylic acid are joined with the elimination of one molecule of water.

The use of stoichiometric dehydrating or coupling agents is a common and effective strategy for synthesizing carboxylic acid anhydrides.

Acetic Anhydride : Acetic anhydride can be used to dehydrate carboxylic acids to form their corresponding anhydrides. sciencemadness.orgwikipedia.org The reaction involves heating the carboxylic acid with acetic anhydride, which acts as both a reagent and a dehydrating agent. The mixed anhydride initially formed reacts with another molecule of the carboxylic acid to yield the desired symmetric anhydride and acetic acid as a byproduct.

Dicyclohexylcarbodiimide (DCC) : DCC is a powerful dehydrating agent widely used in organic synthesis to form esters, amides, and anhydrides. slideshare.netwikipedia.org The reaction of a carboxylic acid with DCC proceeds through an O-acylisourea intermediate. researchgate.net In the absence of other nucleophiles like alcohols or amines, this intermediate reacts with a second molecule of the carboxylic acid to produce the symmetric anhydride and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. researchgate.netresearchgate.net This method is known for its mild reaction conditions and high yields. researchgate.netgoogle.com

While stoichiometric reagents are effective, catalytic methods are often preferred from an efficiency and sustainability standpoint. The industrial synthesis of other aromatic anhydrides, such as phthalic anhydride from naphthalene or o-xylene, relies heavily on catalytic vapor-phase oxidation using catalysts like vanadium pentoxide (V₂O₅). wikipedia.org This process involves the oxidative cleavage of the aromatic ring system. wikipedia.org

For the direct dehydration of 1-naphthoic acid, acid catalysts can be employed. While specific catalytic protocols for this compound are not as extensively documented as for simpler anhydrides, the principles of acid-catalyzed dehydration are applicable. Strong acid catalysts can facilitate the intermolecular dehydration of two carboxylic acid molecules. However, care must be taken to control the reaction conditions to prevent side reactions or decomposition, especially at the high temperatures that may be required.

Catalytic Synthesis Protocols

Triphenylphosphine (B44618) Oxide and Oxalyl Chloride Mediated Methods

A highly efficient method for the synthesis of carboxylic anhydrides, including aromatic variants, involves the use of triphenylphosphine oxide (TPPO) in conjunction with oxalyl chloride. This system facilitates the rapid formation of symmetric anhydrides under mild and neutral conditions, often resulting in high yields. The reaction proceeds through the formation of a highly reactive intermediate, dichlorotriphenylphosphorane (B105816) (Ph3PCl2), which acts as a catalyst.

The general procedure involves the reaction of a carboxylic acid with one equivalent of TPPO and 1.3 equivalents of oxalyl chloride, which typically completes within an hour at room temperature. The catalytic nature of this system is driven by the reactive Ph3PCl2 intermediate.

Pivalic Anhydride with Potassium Fluoride (B91410) Promotion

While specific studies detailing the use of pivalic anhydride with potassium fluoride promotion for the synthesis of this compound are not extensively documented in the reviewed literature, this method is a known approach for the formation of mixed anhydrides, which can subsequently react to form symmetric anhydrides. Pivalic anhydride is recognized as an effective reagent for the direct amidation of carboxylic acids, where the non-toxic pivalic acid byproduct can be easily removed. This suggests its potential applicability in anhydride synthesis under mild conditions. Further research would be required to delineate the specific conditions and efficacy of this method for this compound.

Propylphosphonic Anhydride (T3P) Utilization

Propylphosphonic anhydride (T3P) has emerged as a versatile and environmentally friendly reagent in organic synthesis, acting as a powerful water scavenger. mdpi.com Its applications are extensive, covering functional group transformations, rearrangements, and the synthesis of various heterocyclic compounds. mdpi.com T3P is noted for its good solubility in organic solvents, low toxicity, and broad functional group tolerance. mdpi.com The byproducts of reactions involving T3P are water-soluble, allowing for straightforward removal through alkaline extraction. mdpi.com

This reagent is particularly effective in condensation reactions, such as the formation of amides and esters, due to its ability to activate carboxylic acids. While direct examples of its use for the synthesis of this compound were not prominent in the surveyed literature, its established role as a potent dehydrating agent suggests its high potential for this transformation. Reactions are typically conducted under mild conditions, and the reagent's advantages make it an attractive option for modern synthetic protocols.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of this compound synthesis, careful optimization of various reaction parameters is crucial. Key factors influencing the yield and purity of the final product include the choice of solvent, reaction temperature, and the specifics of the catalyst system employed.

Solvent and Temperature Effects

The selection of an appropriate solvent is critical for the successful synthesis of anhydrides. In the triphenylphosphine oxide and oxalyl chloride mediated method, a range of solvents including toluene (B28343), methylene (B1212753) chloride, acetonitrile (B52724), 1,2-dichloroethane, chloroform (B151607), and 1,4-dioxane (B91453) have been shown to be effective. acs.org However, acetonitrile has been identified as the optimal solvent, leading to higher yields under the same conditions. acs.org The solubility of TPPO, which is initially low in acetonitrile, increases rapidly upon the addition of oxalyl chloride. acs.org

Temperature also plays a significant role. For the synthesis of succinic anhydride using the TPPO/(COCl)2 system, it was observed that changes in temperature affect the reaction yield, with an increase in temperature leading to a decrease in yield. acs.org This suggests that for anhydride formation using this methodology, maintaining ambient or cooler temperatures may be beneficial.

Ligand and Catalyst System Rationalization

The catalytic system of triphenylphosphine oxide and oxalyl chloride relies on the in situ generation of the highly reactive intermediate Ph3PCl2. mdpi.comacs.org This species effectively activates the carboxylic acid, facilitating the subsequent nucleophilic attack by a carboxylate ion to form the anhydride. The efficiency of this system is highlighted by the fact that in the absence of TPPO, no carboxylic anhydride is formed, even with oxalyl chloride present. acs.org The catalyst loading is also an important parameter, as reducing the amount of TPPO can lead to significantly lower yields. acs.org

For T3P, its structure as a cyclic trimer of propylphosphonic acid is key to its reactivity. The strained P-O-P bonds are readily cleaved by nucleophiles, initiating the activation of the carboxylic acid. The choice of T3P as a catalyst is rationalized by its high efficiency as a water scavenger and the formation of easily removable, water-soluble byproducts. mdpi.com

Substrate Scope and Limitations for Anhydride Formation

The triphenylphosphine oxide and oxalyl chloride mediated method has demonstrated a broad substrate scope for the synthesis of symmetric anhydrides from various carboxylic acids. Aromatic acids, including benzoic acid and its derivatives, as well as naphthoic acid, react efficiently to produce high yields. mdpi.com This indicates that more nucleophilic aromatic carboxylic acids are particularly well-suited for this transformation. mdpi.com

Alternative Synthetic Pathways to Naphthoic Anhydrides

Beyond classical laboratory preparations, several alternative methodologies have been developed for the synthesis of naphthoic anhydrides. These routes are often designed for industrial-scale production or to leverage different starting materials. The primary alternative pathways involve the direct oxidation of naphthalene derivatives or the dehydrogenation of partially saturated precursors.

Oxidation represents a direct and widely used approach for converting naphthalene-based hydrocarbons into their corresponding anhydrides. This can be achieved through various oxidants and catalytic systems in either the vapor or liquid phase.

A prominent example is the synthesis of 1,8-naphthalic anhydride from acenaphthene (B1664957). The vapor-phase air oxidation of acenaphthene at temperatures between 330-450 °C over vanadium oxide catalysts (supported or unsupported) yields the anhydride. nih.gov A liquid-phase alternative for this conversion involves reacting acenaphthene with oxygen or an acid in an alkanoic acid solvent. This process is catalyzed by cobalt or manganese salts, often with the addition of a bromide, at temperatures of 70-200 °C. nih.gov

The catalytic gas-phase oxidation of naphthalene itself is a major industrial process, primarily for producing phthalic anhydride, but the principles are relevant to naphthoic anhydride synthesis. google.comresearchgate.net In these processes, naphthalene is oxidized using air over a catalyst, commonly vanadium pentoxide, often combined with an alkali metal sulfate (B86663) or pyrosulfate. google.comrsc.org

Ozonation is another oxidative method that has been explored. The oxidation of naphthalene with excess ozone in solvents like dichloromethane (B109758) or acetonitrile can lead to the formation of anhydrides, alongside other oxidation products. researchgate.net

Table 1: Overview of Oxidative Synthetic Routes

| Starting Material | Oxidant/Reagent | Catalyst | Product |

|---|---|---|---|

| Acenaphthene | Air (Vapor Phase) | Vanadium Oxide | 1,8-Naphthalic anhydride |

| Acenaphthene | Oxygen/Acid (Liquid Phase) | Co/Mn salts & Bromide | 1,8-Naphthalic anhydride |

| Naphthalene | Air (Gas Phase) | Vanadium Pentoxide | Phthalic anhydride |

Dehydrogenation provides a pathway to synthesize aromatic anhydrides from their partially hydrogenated counterparts. This method is particularly useful when the corresponding dihydro- or tetrahydro-precursor is readily accessible.

A well-documented example is the preparation of 1,2-naphthalic anhydride from 3,4-dihydro-1,2-naphthalic anhydride. orgsyn.org This conversion can be effectively carried out using dehydrogenating agents such as sulfur or bromine. orgsyn.org In the procedure involving sulfur, the dihydro-anhydride is heated with sulfur at temperatures ranging from 230°C to 250°C. This process results in the evolution of hydrogen sulfide (B99878) and the formation of the aromatic 1,2-naphthalic anhydride in high yields, typically between 76% and 91%. orgsyn.org

Table 2: Dehydrogenation Synthesis Method

| Precursor | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3,4-dihydro-1,2-naphthalic anhydride | Sulfur | Heat to 230-250°C | 1,2-Naphthalic anhydride | 76-91% |

Reactivity and Mechanistic Investigations of 1 Naphthoic Anhydride

Nucleophilic Acylation and Ring-Opening Reactions

1-Naphthoic anhydride (B1165640) serves as a potent acylating agent, reacting with various nucleophiles. The reaction mechanism typically involves the nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, cleaving the anhydride bond and forming an acylated product along with a molecule of 1-naphthoic acid or its salt.

1-Naphthoic anhydride readily reacts with oxygen-centered nucleophiles such as water, alcohols, and phenols. The hydrolysis with water yields two equivalents of 1-naphthoic acid. The reaction with alcohols, known as alcoholysis, produces an ester and one equivalent of 1-naphthoic acid.

Research into the Lewis base-mediated acylation of alcohols has revealed nuanced reactivity based on the structure of the alcohol and the anhydride. While primary alcohols are generally more reactive than secondary alcohols in acylation reactions, this trend can be inverted when using sterically demanding anhydrides like those derived from 1-naphthoic acid. Studies have shown that for alcohols with large aromatic side chains, secondary alcohols can react faster than primary alcohols with anhydrides derived from 2-substituted 1-naphthoic acids. This inversion of selectivity is attributed to favorable noncovalent interactions between the catalyst, the alcohol, and the bulky anhydride. Furthermore, increasing the size of the substrate can lead to an acceleration of the acylation process, with a more pronounced effect observed for secondary alcohols compared to primary ones.

Nitrogen-centered nucleophiles, primarily amines, react with this compound to form the corresponding N-substituted 1-naphthamides. This amidation reaction is a standard transformation for anhydrides and proceeds through the nucleophilic acyl substitution mechanism.

The reactivity of the 1-naphthoyl group with amines is demonstrated in various synthetic applications. For instance, a modified Schmidt reaction involving 1-naphthoic acid, sodium azide, and a mixture of trifluoroacetic acid and trifluoroacetic anhydride results in the near-quantitative formation of N-(1-naphthyl)-trifluoroacetamide. cdnsciencepub.com In this reaction, the anhydride medium is crucial for the reaction to proceed. cdnsciencepub.com

Furthermore, the acyl chloride derived from a substituted 1-naphthoic acid, 5-chloro-8-nitro-1-naphthoyl chloride, has been developed as an effective protecting group for amines. acs.org The protection step involves the formation of a stable amide bond under mild Schotten-Baumann conditions in high yields (>86%). acs.org This highlights the facility with which the 1-naphthoyl moiety acylates amino groups, a reactivity shared by the parent anhydride. The deprotection is uniquely facilitated by the steric strain between the peri (C1 and C8) substituents on the naphthalene (B1677914) ring. acs.org

The reaction of this compound with carbon-centered nucleophiles can lead to the formation of new carbon-carbon bonds. These reactions include Friedel-Crafts acylations and additions of organometallic reagents. While Friedel-Crafts acylation with anhydrides is a common method for forming ketones, the application with this compound can be influenced by steric factors of the aromatic substrate. okstate.edu

The reactivity towards strong carbon nucleophiles like organolithium reagents has been investigated using lactone derivatives of naphthoic acid, which serve as models for the anhydride's carbonyl reactivity. In the reaction of a naphthalene-fused lactone with n-butyllithium (n-BuLi) in THF at -78°C, a mixture of products resulting from different modes of nucleophilic attack was observed. jst.go.jp The reaction yielded products from both standard 1,2-addition to the carbonyl group and a competing 1,4-addition pathway that involves dearomatization of the naphthalene ring. jst.go.jp The distribution of these products is sensitive to the reaction solvent. jst.go.jp

| Product Type | Structure | Yield | Description |

|---|---|---|---|

| 1,4-Adduct | Lactone 11a | 41% | Product from 1,4-addition of n-BuLi with dearomatization. |

| 1,2-Adducts | Compound 9a | 10% | Product from single 1,2-addition of n-BuLi to the carbonyl group. |

| Compound 10a | 32% | Product from double 1,2-addition of n-BuLi to the carbonyl group. |

Transition Metal-Catalyzed Transformations

This compound is a versatile substrate in modern transition metal-catalyzed reactions, particularly those involving the activation and cleavage of the C(acyl)-O bond. mdpi.com

A significant application of this compound is its use as an electrophile in decarbonylative cross-coupling reactions. nsf.gov These reactions proceed via the oxidative addition of the anhydride to a low-valent transition metal, followed by the extrusion of carbon monoxide (decarbonylation) and subsequent coupling with a nucleophile.

A robust method for the synthesis of aryl halides has been developed using the palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides, with this compound serving as a model substrate. mdpi.com This process allows for the efficient conversion of the anhydride to the corresponding 1-halonaphthalene using simple lithium halides as the halogen source. mdpi.com

The reaction is catalyzed by a palladium complex featuring a bidentate ligand with a large bite angle, such as Xantphos. mdpi.com The choice of halogen source and reaction temperature is critical for achieving high yields of the desired product. For iodination, lithium iodide (LiI) in toluene (B28343) at 100 °C gives an excellent yield of 1-iodonaphthalene. mdpi.com The corresponding bromination and chlorination reactions are also successful, though they require higher temperatures to facilitate the more challenging reductive elimination of the C-Br and C-Cl bonds. mdpi.com

Two mechanisms have been proposed for this transformation. mdpi.com One pathway involves a unimolecular fragment coupling (UFC), where the anhydride first reacts with the lithium halide to form a transient acyl halide intermediate, which then enters the palladium catalytic cycle. mdpi.comresearchgate.net An alternative pathway suggests the formation of an electron-rich anionic palladate complex, which facilitates the oxidative addition of the anhydride. mdpi.com

| Halogenation | Product | Halogen Source | Temperature | Yield |

|---|---|---|---|---|

| Iodination | 1-Iodonaphthalene | LiI | 100 °C | 97% |

| Bromination | 1-Bromonaphthalene (B1665260) | LiBr | 140 °C | 89% |

| Chlorination | 1-Chloronaphthalene | LiCl | 140 °C | 51% |

Mechanistic Pathways of Palladium-Catalyzed Transformations

The palladium-catalyzed transformations of this compound are understood to proceed through distinct mechanistic pathways, often involving the initial activation of the anhydride.

In palladium-catalyzed decarbonylative nucleophilic halogenation reactions, this compound is believed to first form a highly reactive acyl halide intermediate. mdpi.com For instance, in the presence of a lithium halide (LiX), the anhydride undergoes nucleophilic substitution to generate a transient acyl halide. mdpi.comresearchgate.net This in situ formation is crucial, and its rate must be slow and gradual to prevent catalyst poisoning and ensure efficient conversion. mdpi.comresearchgate.net

Following its formation, the acyl halide intermediate undergoes oxidative addition to a Pd(0) complex. mdpi.com This step forms an acyl-Pd(II)-halide intermediate. mdpi.com Subsequent decarbonylation (carbonyl de-insertion) and reductive elimination yield the final halogenated product and regenerate the active Pd(0) catalyst. mdpi.com NMR studies have helped to identify key intermediates in these transformations. mdpi.com

The concept of Unimolecular Fragment Coupling (UFC) provides a framework for understanding certain reactions of this compound. nih.govnih.gov UFC is defined as a reaction where atoms from the middle of a molecule are extruded, and the remaining fragments couple. nih.gov This intramolecular process offers advantages in chemoselectivity and stereoselectivity. nih.govnih.gov

In the context of the decarbonylative halogenation of this compound, the reaction can be viewed through a UFC lens. mdpi.com The process begins with the formation of an acyl halide intermediate, which then undergoes oxidative addition to palladium, followed by decarbonylation and reductive elimination. mdpi.com This sequence effectively couples the naphthyl fragment with the halide by extruding a carbonyl group. mdpi.com

The choice of ligand is critical in directing the outcome of palladium-catalyzed reactions of this compound. Sterically demanding and electron-rich phosphine (B1218219) ligands, such as Xantphos, are often employed. nsf.govmdpi.com These ligands increase the nucleophilicity of the Pd(0) center, which facilitates the oxidative addition step. acs.org The steric bulk of the ligand can also promote reductive elimination and favor the formation of the catalytically active monoligated Pd(0) complex. acs.org In decarbonylative halogenation, bidentate ligands like Xantphos have shown superior performance compared to monodentate ligands.

An alternative mechanistic pathway involves the formation of an anionic palladate complex. mdpi.com In the presence of a lithium halide, the palladium catalyst can be converted into an electron-rich anionic palladate complex. mdpi.com This complex can then readily undergo oxidative addition with the acid anhydride, leading to the formation of the same common intermediate as in the acyl halide pathway. mdpi.com

Photochemical Reactions and Photoinitiated Processes

This compound and its derivatives can participate in photochemical reactions. For instance, the photolysis of certain 1,8-naphthalic anhydride derivatives can lead to the formation of a triplet state upon laser excitation. researchgate.net The triplet states of some 1,8-naphthalic anhydride chromophores can be quenched by oxygen. researchgate.net

Irradiation of the 1-naphthoxide anion can lead to a photo-induced dimerization, a novel type of photochemical reaction. rsc.org Furthermore, studies on the photo-oxidation of related compounds like 1-methylnaphthalene (B46632) under UV light have shown the formation of 1-naphthoic acid as a transformation product, highlighting the role of photochemical processes in the environmental fate of naphthalene derivatives. scirp.org In some cases, the ring-opening of 1,8-naphthalic anhydride can occur in solution, leading to the in-situ generation of ligands for metal cluster synthesis. researchgate.net

Hydrolysis and Degradation Pathways of this compound

The chemical transformation of this compound in various environments is primarily governed by its reactivity towards water and atmospheric oxidants. These processes lead to the formation of less reactive species and, in the atmosphere, can contribute to the formation of secondary organic aerosols.

Kinetics and Equilibrium Studies in Aqueous Media

The hydrolysis process is reversible, establishing an equilibrium between the anhydride and its corresponding acid. For instance, in the case of 1,8-naphthalic anhydride, it can be formed from the spontaneous cyclization of naphthalene-1,8-dicarboxylic acid in acidic aqueous solutions. rsc.orgresearchgate.net The equilibrium is influenced by the pH of the solution.

The rate of hydrolysis is subject to catalysis. The hydrolysis of acetic anhydride, for example, is known to be autocatalyzed by the acetic acid produced during the reaction. researchgate.net A similar autocatalytic effect is anticipated for the hydrolysis of this compound, where the resulting 1-naphthoic acid can accelerate the reaction.

Table 1: General Kinetic Observations for Aromatic Anhydride Hydrolysis

| Feature | Observation | Analogous Compound(s) |

| Reaction Order | The hydrolysis of anhydrides like Ni/SiO₂ or Ni-Cu/SiO₂ catalysts follows pseudo-first-order kinetics. | Tetrahydrophthalic anhydride |

| Catalysis | The reaction can be acid-catalyzed. nih.gov The hydrolysis of acetic anhydride is autocatalyzed by the resulting acetic acid. researchgate.net | Acetic anhydride, various cyclic anhydrides |

| Equilibrium | An equilibrium exists between the anhydride and the corresponding dicarboxylic acid in aqueous solution. rsc.orgresearchgate.netnih.gov | 1,8-Naphthalic anhydride, Succinic anhydride, Glutaric anhydride |

Influence of pH and Temperature on Hydrolysis

The stability and rate of hydrolysis of anhydrides are significantly dependent on the pH and temperature of the aqueous medium. Generally, anhydrides exhibit the greatest stability in the pH range of 4 to 6. researchgate.net

The hydrolysis of aromatic anhydrides is subject to both acid and base catalysis. Studies on 2,3-naphthalic anhydride show a pH-rate profile with a water-catalyzed reaction occurring between pH 1.0 and 6.0, and a base-catalyzed hydrolysis becoming dominant above pH 7.0. rsc.orgresearchgate.net This indicates that the rate of hydrolysis is slowest in the mid-pH range and increases in both acidic and alkaline conditions.

Temperature also plays a crucial role in the kinetics of anhydride hydrolysis. For many acid anhydrides, the rate of hydrolysis is slow at lower temperatures and increases significantly as the temperature rises. stackexchange.com For example, the hydrolysis of acetic anhydride is considerably slow below 55-60°C in the absence of a catalyst. stackexchange.com The Arrhenius equation can be used to describe the temperature dependence of the hydrolysis rate, with the activation energy for acetic anhydride hydrolysis being determined as 57.77 kJ mol⁻¹. researchgate.net

Table 2: Influence of pH and Temperature on the Hydrolysis of Analogous Anhydrides

| Parameter | Influence | Details from Analogous Compounds |

| pH | The hydrolysis rate is pH-dependent, with minimum rates typically observed in the slightly acidic to neutral range (pH 4-6). rsc.orgresearchgate.netresearchgate.net | For 2,3-naphthalic anhydride, water catalysis dominates between pH 1.0 and 6.0, while base catalysis is prominent above pH 7.0. rsc.orgresearchgate.net |

| Temperature | The rate of hydrolysis increases with increasing temperature, following the Arrhenius relationship. researchgate.netstackexchange.com | The hydrolysis of acetic anhydride is significantly faster at temperatures above 55-60°C. stackexchange.com The activation energy for acetic anhydride hydrolysis has been reported as 57.77 kJ mol⁻¹. researchgate.net |

Atmospheric Photochemistry and Secondary Organic Aerosol Formation (Focus on Chemical Pathways)

In the atmosphere, aromatic compounds like this compound and its hydrolysis product, 1-naphthoic acid, can undergo photochemical reactions, primarily initiated by hydroxyl (OH) radicals during the day. These reactions can lead to the formation of secondary organic aerosols (SOA), which are a significant component of atmospheric particulate matter.

While specific studies on the atmospheric photochemistry of this compound are limited, research on naphthalene and its derivatives provides a framework for the expected chemical pathways. The photooxidation of naphthalene is known to produce phthalic anhydride, which can then hydrolyze to form phthalic acid. nih.gov This suggests that the naphthalene ring system is susceptible to oxidative degradation.

The photooxidation of 1-methylnaphthalene has been shown to yield a variety of products, including 1-naphthaldehyde (B104281) and 1-naphthoic acid, through reactions with oxygen and/or water initiated by UV light. scirp.org This indicates that the naphthyl moiety can be oxidized to form carboxylic acids. It is therefore plausible that the atmospheric oxidation of this compound would proceed through pathways involving the further oxidation of the naphthalene ring system.

Correlations between polycyclic aromatic hydrocarbon (PAH) acids and dicarboxylic acids in atmospheric aerosols suggest that compounds like 1,8-naphthalic anhydride can be products of secondary atmospheric photochemistry. science.gov The formation of SOA from the photooxidation of naphthalene and its alkylated analogs has been shown to be significant, with SOA yields varying depending on the precursor and the concentration of nitrogen oxides (NOx). copernicus.org The degradation of naphthalene-derived SOA products can be rapid, with high-molecular-weight compounds breaking down into smaller, more volatile products upon exposure to UV light. rsc.org

Table 3: Potential Atmospheric Degradation Pathways and Products

| Process | Initiating Species | Key Intermediates/Products (from analogous compounds) | Relevance to SOA Formation |

| Photooxidation | OH radical | Oxidized naphthalene species, Phthalic anhydride, Phthalic acid | Formation of lower volatility products that can partition to the aerosol phase. |

| Photolysis | UV radiation | Potential for direct photolysis, leading to fragmentation. | Can alter the chemical composition and physical properties of existing aerosols. |

Derivatization and Functionalization Strategies

Synthesis of Naphthalimide Derivatives from 1-Naphthoic Anhydride (B1165640)

Naphthalimides are a significant class of compounds synthesized from 1,8-naphthalic anhydride, not 1-naphthoic anhydride. The process involves the reaction of the anhydride with primary amines, leading to the formation of an imide ring. This core structure can be further functionalized to modulate its chemical and photophysical properties.

The reaction of 1,8-naphthalic anhydrides with primary amines is a direct method for synthesizing N-substituted naphthalimides. google.com This condensation reaction typically proceeds by heating the anhydride with a primary amine in a suitable solvent, such as ethanol (B145695) or N-methyl pyrrolidone (NMP). google.comnih.gov For example, 4-bromo-1,8-naphthalic anhydride can be reacted with n-butylamine in ethanol to produce N-n-butyl-4-bromo-1,8-naphthalimide. nih.gov The use of NMP as a solvent is particularly effective for reacting halo-1,8-naphthalic anhydrides first with a primary amine to form the halo-naphthalimide, which can then be further reacted with another amine to produce an amino-1,8-naphthalimide. google.com

When 1,8-naphthalic anhydrides are reacted with 1,2-diamines, such as o-phenylenediamine (B120857), a cyclocondensation reaction occurs to form 1,8-naphthoylene-1',2'-benzimidazoles. researchgate.netresearchgate.net These compounds are noted for their significant luminescent properties. researchgate.net The reaction of a substituted naphthalic anhydride, such as one with a substituent at the 4-position, with o-phenylenediamine can result in a mixture of two constitutional isomers because the two carbonyl groups in the starting anhydride are non-equivalent. researchgate.netresearchgate.net

The reaction is not limited to simple amines; amino acids have also been used. For instance, (R)-2-amino-4-(4′-N,N-dimethylamino-1,8-naphthalimido)butanoic acid was synthesized in a multi-step process starting from 4-bromo-1,8-naphthalic anhydride. researchgate.net These reactions form the basis for creating a wide variety of naphthalimide-based structures for diverse applications. nih.gov

Table 1: Examples of Cyclocondensation Reactions with 1,8-Naphthalic Anhydride Derivatives

| 1,8-Naphthalic Anhydride Derivative | Reactant Amine/Diamine | Solvent | Product |

| 4-Bromo-1,8-naphthalic anhydride | n-Butylamine | Ethanol | N-n-Butyl-4-bromo-1,8-naphthalimide nih.gov |

| 4-Halo-1,8-naphthalic anhydride | Primary Amine (A1), then Amine (A2) | N-Methyl Pyrrolidone | 4-Amino-1,8-naphthalimide (B156640) google.com |

| 1,8-Naphthalic anhydride | o-Phenylenediamine | Not Specified | 1,8-Naphthoylene-1',2'-benzimidazole researchgate.netresearchgate.net |

| 4-Bromo-1,8-naphthalic anhydride | Hydrazine hydrate, then other steps | Various | (R)-2-amino-4-(4′-N,N-dimethylamino-1,8-naphthalimido)butanoic acid researchgate.net |

The photophysical properties of naphthalimides, such as their absorption and fluorescence characteristics, can be precisely controlled by introducing different substituents onto the naphthalene (B1677914) core. nih.govbeilstein-journals.org The naphthalimide structure itself acts as an electron acceptor, and the introduction of electron-donating or electron-withdrawing groups, particularly at the C-4 position, creates an intramolecular charge transfer (ICT) system. nih.govrsc.org

Derivatives with a halogen atom or alkoxy groups are typically colorless and show blue fluorescence. beilstein-journals.org In contrast, introducing an amino group at the C-4 position results in yellow compounds with strong green fluorescence. beilstein-journals.org This significant shift is a hallmark of ICT character. The nature of the substituent directly impacts the absorption and emission wavelengths. For example, substituting the C-4 position with electron-donating groups generally increases the fluorescence quantum yield and shifts the emission to longer wavelengths (a bathochromic shift), varying the fluorescence color from blue to yellowish-green. nih.gov

The solvent environment also plays a crucial role, a phenomenon known as solvatochromism. rsc.org In polar solvents, naphthalimide derivatives with a donor-acceptor structure often exhibit a large Stokes shift and a lower fluorescence quantum yield, indicating a more polar excited state compared to the ground state. rsc.orgresearchgate.net This behavior is often linked to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, which provides a non-radiative decay pathway, thus quenching the fluorescence. rsc.org By restricting molecular rotation, for instance in a viscous solution, the formation of this TICT state can be hindered, leading to enhanced fluorescence intensity and a longer lifetime. rsc.orgresearchgate.net

Table 2: Effect of Substituents on Spectroscopic Properties of 1,8-Naphthalimide (B145957) Derivatives

| Substituent at C-4 | Typical Appearance | Fluorescence Color | Spectroscopic Feature |

| Halogen (e.g., -Cl, -Br) | Colorless | Blue | Standard emission, less sensitive to solvent polarity. beilstein-journals.org |

| Alkoxy (e.g., -OR) | Colorless | Blue | Similar to halogenated derivatives. beilstein-journals.org |

| Amino (e.g., -NH₂, -NR₂) | Yellow | Green / Yellow-Green | Bathochromic shift in absorption/emission; pronounced ICT character. nih.govbeilstein-journals.org |

| Piperidine | Yellow | Green | Strong positive solvatochromism; emission maximum shifts to red in polar solvents. nih.govbeilstein-journals.org |

Formation of Fluorescent Compounds and Materials

1,8-Naphthalic anhydride derivatives are fundamental building blocks for creating fluorescent compounds and materials due to their high fluorescence quantum yields, good photostability, and tunable electronic properties. beilstein-journals.orgmdpi.com

The design of fluorophores based on the 1,8-naphthalimide scaffold generally follows a donor-acceptor (D-A) strategy. rsc.org The naphthalimide moiety serves as the electron-accepting core, while an electron-donating group is introduced, commonly at the C-4 position, to establish an intramolecular charge transfer (ICT) system. nih.gov This design allows for sensitive control over the compound's photophysical properties.

A common synthetic route starts with a commercially available or easily synthesized substituted 1,8-naphthalic anhydride, such as 4-bromo-1,8-naphthalic anhydride. nih.govmdpi.com The bromine atom can be readily displaced via nucleophilic substitution with various amines (e.g., diethanolamine) or other nucleophiles to introduce the desired donor group. nih.gov Further reactions, such as esterification of hydroxyl groups on the substituent, can be performed to create a library of fluorophores with varied properties. nih.gov For instance, novel chemosensors for metal ions have been synthesized by attaching a piperazine-pyridine moiety to the naphthalimide core, which can act as a binding site for the target ion. nih.govmdpi.com The synthesis can also involve multiple steps to build more complex structures, such as those used for detecting specific biological molecules. researchgate.net

The relationship between the molecular structure of naphthalimide derivatives and their fluorescence properties is a subject of extensive research. The key factors influencing fluorescence are the nature of the substituent at the C-4 position and the solvent environment. nih.govbeilstein-journals.org

Substituent Effects : Electron-donating groups at the C-4 position enhance the intramolecular charge transfer (ICT) character, leading to a bathochromic (red) shift in both absorption and emission spectra. nih.gov The strength of the donor group correlates with the extent of this shift. For example, piperidine-substituted naphthalimides exhibit strong positive solvatochromism, meaning their emission wavelength is highly dependent on solvent polarity. nih.govbeilstein-journals.org

Solvent Effects : The fluorescence of these donor-acceptor systems is often highly sensitive to the polarity and viscosity of the surrounding medium. rsc.org In polar solvents, many naphthalimide derivatives show a decrease in fluorescence quantum yield. rsc.orgresearchgate.net This is explained by the formation of a non-emissive, twisted intramolecular charge transfer (TICT) excited state, which is stabilized by polar solvents. rsc.org In nonpolar or viscous environments, the formation of this TICT state is suppressed, leading to stronger fluorescence emission. rsc.orgresearchgate.net

pH Effects : If the substituent contains a protonatable site, such as an amine, the fluorescence can be switched "on" or "off" by changing the pH. qub.ac.uk Upon protonation, the electron-donating ability of the amine is lost, which disrupts the ICT process and can either quench or enhance fluorescence, depending on the specific molecular design. mdpi.comqub.ac.uk

Table 3: Structure-Fluorescence Data for a Naphthalimide Derivative in Various Solvents (Data based on findings for 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid) beilstein-journals.org

| Solvent | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Cyclohexane (B81311) | 400 | 496 | 4800 | 0.81 |

| Dioxane | 403 | 507 | 5000 | 0.83 |

| Chloroform (B151607) | 410 | 526 | 5400 | 0.60 |

| Ethanol | 412 | 546 | 6100 | 0.04 |

| Acetonitrile (B52724) | 407 | 550 | 6600 | 0.05 |

Polymerization Applications

Derivatives of 1,8-naphthalic anhydride are used to create fluorescent polymers. This can be achieved by incorporating a naphthalimide fluorophore into a polymer backbone. One method involves synthesizing a monomer that contains the naphthalimide unit and a polymerizable functional group, such as an unsaturated bond. scispace.comasianpubs.org For example, derivatives of 4-amino-1,8-naphthalimide containing an unsaturated group have been synthesized and subsequently copolymerized with monomers like styrene. scispace.com This process yields colored polymers with good resistance to wet treatments and solvents. scispace.com

Another approach involves using naphthalic anhydride derivatives as photoinitiators in polymerization processes. Certain derivatives have been developed as photoinitiators for free radical polymerization under visible light, which is a safer alternative to UV initiation. These compounds can efficiently initiate the polymerization of monomers like methacrylates and epoxides, achieving high monomer conversion rates.

Free Radical Polymerization Initiation.benchchem.com

Derivatives of this compound have been successfully employed as photoinitiators for free radical polymerization. One such derivative, designated as NAPHT-1, has shown high efficiency in initiating the polymerization of methacrylates. Under specific conditions, this photoinitiator can achieve monomer conversions of up to 77%. The mechanism of initiation involves the generation of free radicals upon photolysis, which then propagate the polymerization chain reaction.

Naphthalene-based oxime esters have also been investigated as Type I photoinitiators for free radical photopolymerization. nih.gov These compounds undergo cleavage upon irradiation to produce radicals that can initiate polymerization. nih.gov The photochemical properties and photoinitiating abilities of these compounds can be tuned by altering the substitution pattern on the naphthalene moiety. nih.gov

Polymer Structure and Properties Modification.benchchem.com

Beyond initiation, derivatives of this compound can be incorporated into polymer structures to modify their properties. For instance, naphthalimide derivatives, which can be synthesized from naphthalic anhydride, are used as fluorescent brightening agents for polymeric materials. guidechem.comlookchem.com These additives absorb UV light and emit blue light, enhancing the whiteness of the polymer.

The incorporation of the bulky and rigid naphthalic group into a polymer backbone can significantly affect the polymer's thermal and mechanical properties. For example, in the synthesis of liquid crystal polymers (LCPs), such as Vectra®, which is a copolymer of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid, the naphthoic acid component contributes to the rigidity and thermal stability of the resulting material. mdpi.com

Furthermore, the esterification of cellulose (B213188) with 1-naphthoic acid has been shown to produce fluorophore-labeled cellulose with distinct fluorescence properties. acs.orgresearchgate.net This modification not only imparts fluorescence but also alters the thermal stability and crystallinity of the cellulose. acs.org The introduction of the naphthoate side chain was found to lower the degradation temperature and induce a glass-transition temperature. acs.org

Synthesis of Complex Organic Scaffolds and Intermediates.benchchem.comresearchgate.net

This compound and its parent compound, 1-naphthoic acid, are valuable building blocks in the synthesis of more complex organic molecules. researchgate.net The reactivity of the anhydride group allows for a variety of transformations, making it a versatile intermediate in organic synthesis.

Intermediates for Dyestuffs and Optical Brighteners.lookchem.comnih.gov

1,8-Naphthalic anhydride is a key intermediate in the production of various dyestuffs and optical brighteners. lookchem.comnih.gov Its derivatives are used to synthesize naphthalimide-based dyes, which exhibit a range of colors and good fastness properties on synthetic fibers. researchgate.net For example, condensation of 4-substituted 1,8-naphthalic anhydrides with various amines leads to colored compounds suitable for dyeing polyester. researchgate.net

Specifically, 4-bromo-1,8-naphthalic anhydride is a valuable intermediate for preparing dyestuffs and optical brighteners where the 4-position is substituted with phenols, thiophenols, or aromatic amines. prepchem.com Similarly, 4-amino-1,8-naphthalic anhydride, which can be synthesized from the corresponding nitro compound, serves as a precursor to various dyes. chemicalbook.com The resulting imides of these substituted naphthalic anhydrides are often colored and find applications as dyes. researchgate.net

Naphthalimide derivatives are also widely used as fluorescent brightening agents. guidechem.comlookchem.com These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which results in a whiter appearance of the material they are applied to. researchgate.net

Building Blocks for Polycyclic Aromatic Systems.researchgate.net

This compound and its derivatives serve as foundational molecules for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net The naphthalene core provides a rigid scaffold upon which additional rings can be fused.

One synthetic strategy involves the Ru-catalyzed [2+2+2] benzannulation of phthalic anhydrides with two alkynes to generate multisubstituted 1-naphthoic acids. researchgate.netacs.org These products can then be further transformed into diverse polycyclic molecules. researchgate.netacs.org Another approach utilizes a palladium-catalyzed cascade annulation of 1,8-naphthalic anhydride derivatives with cyclic diaryliodonium salts to construct dibenzopleiadiene-embedded polycyclic aromatic hydrocarbons. researchgate.net

The synthesis of 1,2-naphthalic anhydride has also been reported, providing another isomer for the construction of different polycyclic systems. acs.org These synthetic methodologies open pathways to a wide array of complex aromatic structures with potential applications in materials science and electronics.

Advanced Spectroscopic and Structural Elucidation of 1 Naphthoic Anhydride Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1-naphthoic anhydride (B1165640) systems, providing detailed information about the chemical environment of individual carbon and hydrogen atoms.

High-resolution ¹H and ¹³C NMR are routinely used to confirm the structure of 1-naphthoic anhydride and its parent acid, 1-naphthoic acid. chemicalbook.comchemicalbook.com The distinct signals for the aromatic protons and carbonyl carbons serve as clear markers for the core naphthyl structure and the anhydride functionality.

In synthetic applications, NMR is a powerful tool for real-time reaction monitoring. For instance, in the palladium-catalyzed decarbonylative halogenation of this compound, ¹H NMR spectroscopy can be used to track the conversion of the starting material into products like 1-iodonaphthalene, 1-bromonaphthalene (B1665260), or 1-chloronaphthalene. mdpi.com This monitoring is crucial for optimizing reaction conditions and understanding the reaction kinetics, such as the rate of formation of key intermediates like acyl iodides. mdpi.com Similarly, in decarbonylative alkynylation reactions, ¹H NMR and GC analysis determine the conversion to the desired alkynylated products. nsf.gov

The identification of reaction intermediates is another critical application. During the synthesis of 8-chloro-1-naphthoic acid, a precursor that can be related to anhydride chemistry, ¹H and ¹³C NMR spectra were essential to confirm the structure of the key intermediate, 8-chloromercuri-1-naphthoic acid, and to detect its thermal instability. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Naphthoic Acid and a Halogenated Derivative

| Compound | Solvent | ¹H NMR Chemical Shifts | ¹³C NMR Chemical Shifts | Reference |

| 1-Naphthoic Acid | DMSO | 13.17 (s, 1H), 8.87 (d, 1H), 8.16 (m, 2H), 8.01 (m, 1H), 7.61 (m, 3H) | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 | rsc.org |

| 1-Iodonaphthalene | CDCl₃ | 8.14–8.10 (m, 2H), 7.85 (d, 1H), 7.78 (d, 1H), 7.60 (t, 1H), 7.53 (t, 1H), 7.19 (t, 1H) | 137.5, 134.5, 134.2, 132.2, 129.1, 128.7, 127.8, 127.0, 126.8, 99.7 | mdpi.com |

| 1-Chloronaphthalene | CDCl₃ | 8.33–8.30 (m, 1H), 7.88 (d, 1H), 7.79 (d, 1H), 7.65–7.55 (m, 3H), 7.42–7.38 (m, 1H) | 134.7, 132.0, 130.9, 128.3, 127.3, 127.2, 126.8, 126.3, 125.8, 124.5 | mdpi.com |

| 1-Bromonaphthalene | CDCl₃ | 8.28 (d, 1H), 7.87–7.80 (m, 3H), 7.62 (ddd, 1H), 7.56 (td, 1H), 7.34 (t, 1H) | 134.7, 132.1, 130.0, 128.4, 128.0, 127.4, 127.2, 126.8, 126.3, 122.9 | mdpi.com |

Note: Data for halogenated naphthalenes are provided as examples of products formed from this compound reactions.

For more complex systems and adducts derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are employed. dokumen.pub Techniques like COSY (Correlation Spectroscopy) help establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. While specific examples for this compound adducts are not detailed in the provided sources, the application of C-H COSY has been noted for assigning signals in the related 1,8-naphthalic anhydride system. chemicalbook.comchemicalbook.com These methods are fundamental in unambiguously assigning all proton and carbon signals in complex derivatives, such as those formed in multicomponent reactions or in the formation of larger molecular clusters.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information on the functional groups present in a molecule. For this compound, the most characteristic feature in its IR spectrum is the pair of strong stretching vibrations for the anhydride carbonyl (C=O) groups. These typically appear at high frequencies, often around 1770 cm⁻¹ and a second band at a slightly lower frequency.

FTIR is particularly useful for monitoring reactions where the anhydride functionality is consumed. For example, in the esterification of cellulose (B213188) with 1-naphthoic acid (which can be formed from the anhydride), the appearance of ester carbonyl bands and the disappearance of anhydride or acid signals would confirm the reaction's progress. researchgate.net In studies of related naphthalic anhydrides, FTIR is used to identify key functional groups and potential intermolecular interactions. scilit.com

Raman spectroscopy complements FTIR and is especially useful for analyzing symmetric vibrations and skeletal modes of the naphthalene (B1677914) ring system. nih.govresearchgate.net In studies of related compounds like 1-naphthyl acetic acid and 2-naphthoic acid, both FTIR and FT-Raman spectra are recorded and often interpreted with the aid of density functional theory (DFT) calculations to achieve a complete assignment of vibrational modes. nih.govresearchgate.net

Table 2: Characteristic Infrared (FTIR) Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound System | Reference |

| Anhydride C=O | Symmetric & Asymmetric Stretch | ~1770 and a lower frequency band | This compound | |

| Carbonyl C=O | Stretch | 1702, 1663 | Dichlorophthalic anhydride derivative | mdpi.com |

| Carbonyl C=O | Stretch | 1796, 1727 | Dichlorophthalic anhydride derivative | mdpi.com |

| Aromatic C=C | Stretch | 1625 - 1390 | Naphthalene derivatives | researchgate.net |

Mass Spectrometry (MS) for Elucidation of Reaction Products and Intermediates

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of reaction products and intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to analyze the products of reactions involving this compound. For instance, in the chlorination of related naphthoic acids, GC-MS was used to identify and quantify the reaction products, including mono- and di-chlorinated species. nih.gov

In enzymatic reactions involving the degradation of phenanthrene, which proceeds through intermediates like 1-hydroxy-2-naphthoic acid, GC-MS analysis was essential for identifying reaction products. scispace.comresearchgate.net The fragmentation patterns observed in the mass spectrum provide structural clues. For example, the product of 1-hydroxy-2-naphthoic acid dioxygenase was identified as phthalic anhydride based on its characteristic molecular ion peak (m/z 148) and fragmentation pattern. scispace.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to study the electronic structure of this compound and its derivatives. Naphthalene-based systems are known for their strong ultraviolet absorption resulting from π-π* transitions within the conjugated aromatic rings. researchgate.net

Studies on substituted 1-naphthoic acids and related 1,8-naphthalic anhydrides show that the position and intensity of absorption bands are sensitive to the substitution pattern on the naphthalene ring. science-softcon.dersc.org While unsubstituted naphthalic anhydrides are typically colorless and weakly fluorescent, the introduction of certain substituents can dramatically alter their photophysical properties, leading to color and strong fluorescence. rsc.org For example, cellulose naphthoate, a derivative, exhibits strong UV absorption peaks around 282 nm and possesses favorable fluorescence properties. researchgate.net The absorption spectra provide insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: UV-Visible Absorption Maxima (λmax) for Naphthalene Derivatives

| Compound/System | Solvent | λmax (nm) | Transition Type | Reference |

| Cellulose Naphthoate | - | ~282 | π→π | researchgate.net |

| Amide-containing Naphthalene Derivative | - | ~340-350 | π→π (naphthalene ring) | researchgate.net |

| Amide-containing Naphthalene Derivative | - | ~258-260 | π→π* (aromatic ring) | researchgate.net |

| Naphthalic Anhydride | - | >290 | - | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structural Characterization of Derivatives

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound itself is not detailed in the provided results, XRD has been extensively used to characterize its derivatives and related compounds. For example, the crystal structure of a cubane-type tetranuclear polyoxotitanate cluster was elucidated, where the ligand, 8-(isopropoxycarbonyl)-1-naphthoic acid, was generated in situ from 1,8-naphthalic anhydride. scilit.comeurjchem.com This analysis revealed detailed molecular arrangements and various types of supramolecular interactions that guide the formation of the 3D architecture. eurjchem.com Similarly, the structures of multicomponent crystals involving 6-hydroxy-2-naphthoic acid and various organic amines have been determined by single-crystal XRD, highlighting the role of strong hydrogen bonding and weaker intermolecular forces in directing the crystal packing. science.gov Such studies are crucial for understanding structure-property relationships in the solid state.

Circular Dichroism (CD) Spectroscopy for Chirality Studies of Derivatives

Circular Dichroism (CD) spectroscopy is a critical analytical method for the stereochemical elucidation of chiral molecules, including derivatives of this compound. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample, providing information about the absolute configuration and conformation of molecules in solution. The naphthyl group, due to its strong and well-characterized electronic transitions, serves as an excellent chromophore for these studies.

A particularly powerful application of CD spectroscopy in this context is the exciton (B1674681) chirality method, also known as exciton-coupled circular dichroism (ECCD). chemicalbook.comresearchgate.net This method is used to determine the absolute configuration of molecules containing multiple interacting chromophores. In practice, a chiral substrate, such as a diol or amino alcohol, is derivatized with a chromophoric acylating agent like naphthoic acid. If two naphthoyl groups are positioned sufficiently close to each other within the chiral molecule, their electric transition dipole moments will couple. This coupling results in a split CD spectrum, characterized by two adjacent bands of opposite signs, known as a Cotton effect couplet. The sign of this couplet (positive for the longer wavelength band indicates positive helicity, and negative indicates negative helicity) is directly related to the absolute stereochemistry of the arrangement of the chromophores. researchgate.net

1-Naphthoic acid has been identified as a valuable asymmetric chromophore for the ECCD method. chemicalbook.comresearchgate.net The derivatization of chiral molecules with this compound induces chirality that can be readily analyzed. For instance, the absolute configuration of complex natural products can be determined by acylating their functional groups (e.g., hydroxyl or amino groups) to form naphthoate esters or amides and subsequently analyzing the CD spectrum of the resulting derivative.

Detailed research findings demonstrate the utility of this approach. In studies of 1-amino-2-alkanols, derivatization with reagents such as 2-naphthoic acid or naphthalene-2,3-dicarboxylic acid anhydride allows for clear stereochemical assignments. nih.gov The resulting N,O-dinaphthoyl derivatives exhibit characteristic CD spectra from which the absolute configuration can be deduced. The CD spectrum of a dinaphthoyl derivative, for example, can show a simple, split Cotton effect arising from the two degenerate ¹Bb charge-transfer bands of the naphthoyl chromophores. nih.gov In contrast, a derivative containing two different chromophores, such as a 2-naphthoate (B1225688) and a naphthimide, can produce a more complex spectrum with multiple Cotton effects due to the interaction of different transition bands. nih.gov

The table below presents CD spectral data for chromophoric derivatives of a model 1-amino-2-alkanol, illustrating the principles of the exciton coupling method.

| Derivative Name | Wavelength (λ) in nm | Molar Ellipticity (Δε) | Description of Spectrum |

| Dinaphthoyl derivative (R)-9b | 228 | +53 | Split Cotton Effect (A = 119) |

| 244 | -66 | ||

| Naphthoyl naphthimide (R)-12b | 216 | +24.7 | Three Major Cotton Effects |

| 240 | +25.8 | ||

| 259 | -31.8 | ||

| Data sourced from a study on acylated 1-amino-2-alkanols. nih.gov |

Furthermore, CD spectroscopy can be used in titration experiments to study the chiral recognition and transfer between molecules. acs.org For example, the interaction between a chiral host molecule and a guest, such as a this compound derivative, can be monitored by observing changes in the CD signal upon addition of the guest. acs.org This allows for the characterization of host-guest binding and the induction of chirality in otherwise achiral or weakly chiral systems. The technique has also been applied to investigate the pH-responsive conformational changes of anhydride derivatives when complexed with proteins like bovine serum albumin. researchgate.net

Theoretical and Computational Chemistry of 1 Naphthoic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1-naphthoic anhydride (B1165640) and its derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations have been employed to understand the electronic properties and reactivity of 1-naphthoic anhydride and related compounds. These studies often focus on the distribution of electron density, molecular orbital energies, and the prediction of reactive sites.

For instance, DFT calculations on 1,8-naphthalic anhydride derivatives have been used to rationalize their electronic structures and absorption properties. These studies reveal that the low-energy absorption bands are primarily of a (π → π*) charge-transfer character from the aryl moieties to the anhydride core. rsc.org In the context of reactivity, DFT can predict sites susceptible to nucleophilic or electrophilic attack by analyzing molecular orbital surfaces and electrostatic potential maps. For example, in nitro-substituted naphthoic acids, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps calculated via DFT help predict sites for such attacks.

Furthermore, DFT studies have been performed on the products of reactions involving naphthalic anhydrides. For example, the structures of various compounds synthesized from 4,5-dichlorophthalic anhydride were optimized using DFT at the B3LYP/6-311G(d, p) level to understand their chemical and physical features. mdpi.com Similarly, DFT calculations have been used to study the rearrangement of 1,8-naphthalene derivatives, where steric strain can lead to unexpected chemical transformations. These studies help to confirm proposed reaction mechanisms by evaluating the energies of intermediates and transition states. nih.gov

Table 1: Selected DFT Studies on Naphthalic Anhydride Derivatives

| Compound/System | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| 3- or 4-substituted 1,8-naphthalic anhydrides | Electronic structure and absorption properties | Low-energy absorptions are mainly (π → π*) charge-transfer in nature. | rsc.org |

| 8-Nitro-1-naphthoic acid derivatives | Prediction of reactivity | HOMO-LUMO gaps predict sites for electrophilic/nucleophilic attacks. | |

| Derivatives of 4,5-dichlorophthalic anhydride | Structural and electronic features | Optimization of structures to understand chemical and physical properties. | mdpi.com |

| Strained 1,8-naphthalene derivatives | Reaction mechanism of rearrangement | DFT supports the proposed mechanism involving fragmentation of the naphthalene (B1677914) core. | nih.gov |

HOMO-LUMO Gap Analysis and Photophysical Property Prediction

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation, which can affect the color and fluorescence of a compound.

Computational methods, including DFT and Time-Dependent DFT (TD-DFT), are used to calculate the HOMO-LUMO gap and predict photophysical properties such as absorption and emission wavelengths. For copolymers involving maleic anhydride and naphthalene, DFT simulations of the HOMO-LUMO gap have been used to predict fluorescence wavelengths. These predictions can be experimentally validated by synthesizing the compounds and measuring their photoluminescence.

Studies on various polycyclic aromatic hydrocarbons (PAHs) have shown that the HOMO-LUMO gap generally decreases as the size of the PAH increases. frontiersin.org This trend is a result of the HOMO energy level increasing and the LUMO energy level decreasing with increasing conjugation. frontiersin.org For naphthalimide derivatives, TD-DFT calculations have been successfully used to predict the electronic spectra in solution, showing good agreement with experimental data. researchgate.net

The investigation of thermoelectric properties of organic molecules has also highlighted the importance of the HOMO-LUMO gap. nih.gov While a small gap is often desirable, the alignment of these frontier orbitals with the Fermi energy of the electrodes is also crucial for determining properties like the Seebeck coefficient. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for understanding the intricate details of chemical reaction mechanisms, providing information that is often difficult to obtain through experimental means alone.

Transition State Analysis and Energy Barriers

The elucidation of reaction mechanisms often involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate and characterize these transition states, providing crucial information about the energy barrier (activation energy) of a reaction.

For the cyclization of 1,8-naphthalic acid to 1,8-naphthalic anhydride in an aqueous solution, ab initio calculations have identified a transition state where an intramolecular proton transfer occurs in concert with the alignment of an oxygen atom towards a carbonyl center. rsc.orgresearchgate.net This is followed by dehydration to form the anhydride. rsc.orgresearchgate.net Similarly, in the aminolysis of anhydrides, computational studies have investigated different pathways, such as concerted versus stepwise mechanisms, and have calculated the associated energy barriers. researchgate.net These studies have shown that the presence of a catalyst, such as a second amine molecule or an acid, can significantly lower the activation energy by facilitating proton transfer through more stable transition states. researchgate.net

In the context of rearrangement reactions of strained 1,8-naphthalene derivatives, DFT studies have been used to map out the reaction energy profile, including the transition states for key steps like the fragmentation of a Csp2–Csp2 bond. nih.gov These calculations help to confirm the feasibility of a proposed mechanism by ensuring that the calculated energy barriers are consistent with the experimental reaction conditions. nih.gov

Solvation Effects in Reaction Pathways

The solvent can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these solvation effects, providing a more accurate picture of reaction pathways in solution.